Fluopyram
Overview
Description
Fluopyram is a broad-spectrum fungicide and nematicide developed by Bayer CropScience in 2007This compound is highly effective against various fungal pathogens, including Botrytis cinerea, powdery mildew, Sclerotinia spp., and Monilinia spp., making it a valuable tool in agricultural pest management .
Mechanism of Action
Target of Action
Fluopyram is a broad-spectrum molecule used to control various fungal plant pathogens as well as nematodes . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . This enzyme, also known as complex II, plays a key role in the tricarboxylic acid cycle of fungal pathogens .
Mode of Action
This selectivity at the molecular level explains its excellent safety profile . As a consequence of SDH inhibition, this compound impairs ATP generation and causes paralysis in plant-parasitic nematodes .
Biochemical Pathways
The inhibition of SDH by this compound disrupts the electron transport chain, thereby impairing ATP generation . This disruption affects the energy metabolism of the organism, leading to paralysis . The affected pathways and their downstream effects are primarily related to energy production and mobility.
Pharmacokinetics
It is known that this compound is highly persistent in soil and water/sediment environments This persistence suggests that this compound may have a long half-life and slow degradation rate, which could impact its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of energy metabolism. By inhibiting SDH, this compound prevents the conversion of succinate to fumarate, a key step in the tricarboxylic acid cycle . This disruption leads to a decrease in ATP production, causing paralysis in the affected organisms .
Action Environment
The action of this compound can be influenced by environmental factors such as soil type . The sorption-desorption, degradation, and leaching of this compound can vary among different soil types . Research suggests that the high persistence of this compound in soil and water/sediment environments can present environmental risks . Therefore, the environmental context is an important factor in considering the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Fluopyram acts by inhibiting the enzyme succinate dehydrogenase (SDH), a functional part of the tricarboxylic acid cycle, linked to mitochondrial electron transport . SDH consists of four subunits (A, B, C, and D), and this compound, like a number of SDH inhibitors, acts by blocking the enzyme binding site for ubiquinone, which is formed by the subunits B, C, and D .
Cellular Effects
This compound targets the inner mitochondrial membrane in eukaryotic cells, penetrates the fungal cell wall and cell membrane, and reaches the inner mitochondrial membrane . It has been found to have a harmful effect on overall soil microbes and can alter the diversity of the soil microbial community .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme succinate dehydrogenase (SDH), which is a functional part of the tricarboxylic acid cycle, linked to mitochondrial electron transport . This inhibition blocks the enzyme binding site for ubiquinone, which is formed by the subunits B, C, and D of SDH .
Temporal Effects in Laboratory Settings
This compound is stable to hydrolysis, photolysis, aerobic/anaerobic biotransformation in soils, and it is also persistent in aquatic systems . The terminal elimination half-lives of radio-labelled material ranged from 24 to 53 h for the phenyl ring–labelled this compound and from 56 to 73 h for the pyridyl ring–labelled this compound .
Dosage Effects in Animal Models
This compound was found to be of low acute toxicity after oral and dermal exposure in rats (median lethal dose [LD50] >2000 mg/kg body weight), and neither mortality nor systemic toxicity occurred at this limit dose . Effects at higher doses included decreased body weight gain and food consumption, decreased haemoglobin and haematocrit, clinical chemistry changes, and increased levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH) .
Metabolic Pathways
This compound is extensively metabolized, and more than 20 metabolites were identified . The metabolism was principally oxidative and took place mainly at the ethylene bridge of the molecule. Hydrolytic cleavage of the molecule and subsequent oxidation were also observed, as was conjugation of several hydroxylated metabolites with glucuronic acid and, to a lesser extent, sulfate .
Transport and Distribution
This compound transport in the trunk occurred through radial diffusion and vertical uptake within 1 week of the injection, reaching all tissues of P. massoniana, including apical branches and needles . In the field application, after spraying onto the canopy of pine trees, this compound was absorbed and translocated downward to all parts of the tree via the branches and needles .
Subcellular Localization
This compound targets the inner mitochondrial membrane in eukaryotic cells . This suggests that the subcellular localization of this compound is primarily in the mitochondria, where it exerts its effects by inhibiting the enzyme succinate dehydrogenase (SDH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluopyram involves multiple steps, starting with the preparation of 2, bis-chloro-5-trifluoromethylpyridine. This intermediate is then subjected to further reactions to form the final product. Specific details of the synthetic route and reaction conditions are often proprietary, but general methods include the use of wet media milling combined with freeze drying to prepare this compound nanoparticles, and jet grinding mills for micron-sized formulations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Fluopyram undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biotransformation and environmental degradation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using electrochemical methods coupled with liquid chromatography-mass spectrometry (LC-MS).
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of reduced metabolites.
Major Products Formed: The major products formed from the chemical reactions of this compound include benzamide, benzoic acid, hydroxylated derivatives, and various oxidative metabolites .
Scientific Research Applications
Fluopyram has a wide range of scientific research applications:
Medicine: Although primarily used in agriculture, this compound’s mechanism of action provides insights into mitochondrial respiration, which can be relevant in medical research.
Comparison with Similar Compounds
Fluopyram is part of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Similar compounds in this class include:
Pydiflumetofen: Another SDHI fungicide with a similar mechanism of action but different chemical structure.
Tebuconazole: A triazole fungicide that inhibits a different enzyme in the fungal sterol biosynthesis pathway.
Prothioconazole: Another triazole fungicide with a similar application spectrum but different target enzyme.
This compound’s uniqueness lies in its high efficacy at low application rates and its dual action as both a fungicide and nematicide, making it a versatile tool in integrated pest management .
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF6N2O/c17-12-7-9(15(18,19)20)8-25-13(12)5-6-24-14(26)10-3-1-2-4-11(10)16(21,22)23/h1-4,7-8H,5-6H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJTXBXMWJJEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058151 | |
Record name | Fluopyram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658066-35-4 | |
Record name | Fluopyram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=658066-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluopyram [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658066354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluopyram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | fluopyram (ISO); N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUOPYRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0VT7K5302 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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